
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography can provide insights into the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound can be influenced by its electronic structure and the presence of functional groups .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how a substance reacts with other substances .Aplicaciones Científicas De Investigación
Synthesis and Physical Properties
Research on tris(dialkylamino)cyclopropenium (TDAC) cations with bistriflamide anions has demonstrated the synthesis and characterization of compounds with varying alkyl groups. These studies explore the impact of molecular weight and symmetry on properties like melting points, viscosity, and thermal stability. Significant findings indicate that larger alkyl groups increase thermal stability, suggesting an associative decomposition mechanism. This research provides insights into the synthesis and physical behavior of fluoroalkyl compounds, relevant to understanding derivatives like 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Walst et al., 2015).
Chemical Reactions and Applications
Studies on the palladium-catalyzed cyclization of hexadienols to cyclopentadienes have shown that fluoroalkyl compounds can undergo efficient cyclization, improved by the presence of trifluoroacetic acid. This research provides a foundation for understanding the reactivity and potential synthetic applications of fluoroalkyl compounds, including those similar to 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Zair, Santelli-Rouvier, & S. Maurice, 1993).
Novel Synthetic Methods
Research on the synthesis of β-CF3/SCF3-substituted carbonyls through copper-catalyzed electrophilic ring-opening cross-coupling of cyclopropanols highlights innovative methods to introduce trifluoromethyl groups into carbonyl compounds. This demonstrates the versatility of fluoroalkyl groups in synthetic chemistry and their potential in creating compounds with unique properties (Li et al., 2015).
Reaction Mechanisms and Stability
The role of hexafluoroisopropan-2-ol (HFIP) in enhancing the oxidative strength of hypervalent iodine reagents for [2+2] cycloaddition reactions has been explored, highlighting the solvent's impact on the reactivity and stability of radical cations. This research sheds light on the complex interactions and mechanisms underlying the use of fluoroalcohols in synthetic chemistry, relevant to compounds like 3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol (Colomer et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(cyclopentylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-12-6-3-1-2-4-6/h6-7,12-13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKWNOGFHXWHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)
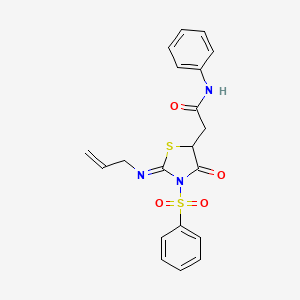

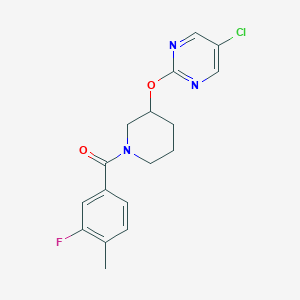
![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)
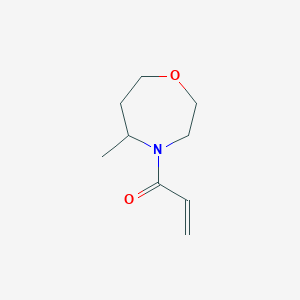

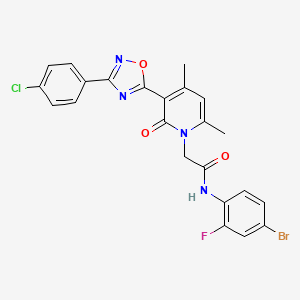
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)

![5-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2962635.png)
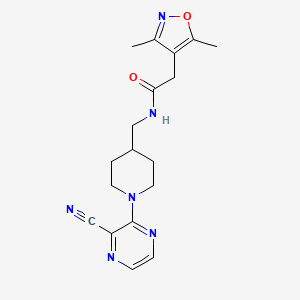
![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)